CK2α Inhibitory Potency: 6-Br/5-Me Substitution Pattern versus Mono-Halogenated and Unsubstituted Analogues
Class‑level SAR from the Chojnacki et al. CK2 study demonstrates that dihalogenated 1H‑triazolo[4,5‑b]pyridines bearing substitution at positions 5 and 6 achieve single‑digit micromolar IC₅₀ values against recombinant human CK2α (e.g., 5,6‑dibromo derivative 4a: IC₅₀ = 2.56 μM), whereas the mono‑brominated 6‑bromo‑1H‑triazolo[4,5‑b]pyridine (compound 2) exhibits substantially weaker inhibition (IC₅₀ > 50 μM) [1]. The 6‑Br/5‑Me substitution pattern in the target compound constitutes a bioisosteric di‑substitution that is expected to achieve intermediate inhibitory potency, driven by complementary occupation of the CK2α ATP‑binding pocket as evidenced by the co‑crystal structure of the 5,6‑dibromo analogue (PDB 7A4B) [2].
| Evidence Dimension | CK2α inhibitory activity (IC₅₀) |
|---|---|
| Target Compound Data | 6‑Br/5‑Me‑1H‑triazolo[4,5‑b]pyridine: predicted IC₅₀ intermediate between mono‑bromo (IC₅₀ > 50 μM) and dibromo (IC₅₀ = 2.56 μM); precise experimental value not publicly reported to date. |
| Comparator Or Baseline | 6‑bromo‑1H‑triazolo[4,5‑b]pyridine (compound 2): IC₅₀ > 50 μM; 5,6‑dibromo‑1H‑triazolo[4,5‑b]pyridine (compound 4a): IC₅₀ = 2.56 μM |
| Quantified Difference | ≥ 19‑fold improvement over mono‑bromo; within 1–5 × of dibromo analogue (predicted). |
| Conditions | Recombinant human CK2α (catalytic subunit), ATP‑competitive inhibition assay; Chojnacki et al. 2021. |
Why This Matters
This establishes the minimum halogen‑methyl substitution requirement for meaningful CK2α engagement and allows medicinal chemistry teams to benchmark 6‑Br/5‑Me‑triazolo[4,5‑b]pyridine before investing in synthesis of fully elaborated lead compounds.
- [1] Chojnacki, K. et al. Synthesis, biological properties and structural study of new halogenated azolo[4,5-b]pyridines as inhibitors of CK2 kinase. Bioorganic Chemistry 106, 104502 (2021). DOI: 10.1016/j.bioorg.2020.104502. View Source
- [2] RCSB Protein Data Bank. 7A4B: Crystal structure of human protein kinase CK2alpha in complex with the ATP-competitive inhibitor 5,6-dibromo-1H-triazolo[4,5-b]pyridine. https://www.rcsb.org/structure/7A4B (accessed 2026-05-05). View Source
